Physicochemical properties of 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide
Physicochemical properties of 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide
This is a comprehensive technical guide on 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide , designed for researchers in medicinal chemistry and drug development.
High-Value Fluorinated Building Block for Lead Optimization [1][2]
Core Directive & Executive Summary
Compound Identity: 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide CAS Registry Number: 2244083-21-2 Molecular Formula: C₈H₄BrF₅O Molecular Weight: 291.01 g/mol [1][2][3]
This guide provides an in-depth analysis of 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide , a specialized electrophile used to introduce the pharmacologically privileged 2,3-difluoro-6-(trifluoromethoxy)benzyl motif.[2] This structural fragment is critical in modern drug discovery for its ability to modulate lipophilicity (LogP), block metabolic hotspots (CYP450 oxidation), and induce specific conformational locks via the bulky trifluoromethoxy (–OCF₃) group.
Key Technical Insight: Unlike standard benzyl bromides, the 2,6-disubstitution pattern (relative to the methylene group) creates significant steric shielding around the electrophilic carbon. This unique steric environment retards non-specific nucleophilic attacks (enhancing chemical stability) while requiring optimized protocols for successful derivatization.[2]
Chemical Identity & Structural Analysis[2]
Structural Nomenclature
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IUPAC Name: 1-(Bromomethyl)-2,3-difluoro-6-(trifluoromethoxy)benzene[1][2]
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SMILES: FC1=C(F)C(CBr)=C(OC(F)(F)F)C=C1
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InChI Key: (Analog-derived) Specific key varies by isomer database; verify via CAS 2244083-21-2.
Electronic & Steric Profile
The compound features a "push-pull" electronic landscape dominated by strong inductive electron-withdrawing groups (EWGs).[1][2]
| Feature | Electronic Effect | Steric Consequence |
| –CH₂Br (Pos 1) | Electrophilic center | Shielded by ortho-substituents (F at C2, OCF₃ at C6).[1][2] |
| –F (Pos 2, 3) | Strong -I (Inductive) effect; Weak +M (Mesomeric).[1][2] | Metabolic Blockade: Prevents arene oxide formation at the 2,3-positions.[2] |
| –OCF₃ (Pos 6) | Strong -I effect; Lipophilicity booster.[1][2] | Conformational Lock: The bulky OCF₃ group forces the benzyl side chain out of planarity, often adopting an orthogonal conformation to minimize steric clash. |
Physicochemical Properties
Data below represents a synthesis of experimental values for the specific CAS and validated predicted properties of close structural analogs (e.g., 2,6-difluoro-3-(trifluoromethyl)benzyl bromide).
| Property | Value / Range | Technical Note |
| Physical State | Liquid or Low-Melting Solid | Likely a clear to pale yellow liquid at RT due to asymmetry.[1][2] |
| Boiling Point | 210–220 °C (760 mmHg) | Predicted.[2] Distillable under high vacuum (~85–95 °C @ 1 mmHg).[2] |
| Density | 1.65 ± 0.05 g/cm³ | High density driven by heavy halogen content (Br + 5F).[2] |
| LogP (Predicted) | 3.8 – 4.2 | Highly lipophilic.[2] The –OCF₃ group adds ~1.04 to LogP compared to –OCH₃.[2] |
| Solubility | DCM, THF, EtOAc, Toluene | Hydrophobic; practically insoluble in water. |
| Flash Point | > 95 °C | Non-flammable under standard lab conditions, but combustible.[2] |
| Reactivity | Moderate Electrophile | Lachrymator. Reacts with amines, thiols, and alkoxides. |
Synthetic Pathways & Manufacturing
The synthesis of this compound typically proceeds via Radical Bromination of the corresponding toluene precursor.[2] This pathway is preferred over the Appel reaction (from alcohol) for industrial scalability, provided the precursor is available.
Primary Synthesis: Radical Bromination
Precursor: 2,3-Difluoro-6-(trifluoromethoxy)toluene (CAS: Analogous)[1][2]
Reagents:
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Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)[1][2]
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Radical Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) (0.05 equiv)[1][2]
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Solvent: Carbon Tetrachloride (CCl₄) or Trifluoromethylbenzene (PhCF₃) [Greener Alternative][1][2]
Mechanism: The reaction follows a free-radical chain mechanism.[2] The electron-deficient nature of the toluene ring (due to F and OCF₃) makes the benzylic C-H bond stronger, requiring elevated temperatures (reflux) and strictly anhydrous conditions.
Workflow Diagram (DOT)
Caption: Free-radical bromination pathway transforming the toluene precursor into the benzyl bromide target.
Reactivity Profile & Applications
Core Application: Nucleophilic Substitution (Sɴ2) to generate bioactive scaffolds.[2]
The "Steric Fortress" Effect
The presence of the 6-trifluoromethoxy group and 2-fluoro atom creates a "Steric Fortress."[1]
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Impact: Standard Sɴ2 reactions (e.g., with secondary amines) may proceed 10–50x slower than with unsubstituted benzyl bromide.[2]
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Solution: Use polar aprotic solvents (DMF, DMSO) to enhance nucleophile activity and elevated temperatures (40–60 °C).[2]
Experimental Protocol: N-Benzylation of a Heterocycle
Objective: Attach the fluorinated benzyl group to a piperazine derivative.
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Preparation: Dissolve the amine (1.0 equiv) in anhydrous DMF (0.1 M concentration).
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Base Addition: Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv). Note: Cesium is preferred for sterically hindered electrophiles due to the "Cesium Effect" (higher solubility/reactivity).
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Addition: Add 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide (1.1 equiv) dropwise at 0 °C.
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Reaction: Warm to Room Temperature. If conversion is <50% after 4h (monitor via LCMS), heat to 50 °C.
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Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.[2] Dry over Na₂SO₄.[2][4]
Reactivity Logic Diagram
Caption: Reactivity decision tree highlighting the impact of steric hindrance on nucleophilic substitution.
Handling, Safety & Storage (MSDS Summary)
Hazard Classification:
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Skin Corr.[2] 1B (H314): Causes severe skin burns and eye damage.[2]
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Lachrymator: Extremely irritating to eyes and respiratory tract.[2]
Storage Protocol:
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Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen).[2] Moisture sensitive (hydrolysis yields HBr).[2]
Emergency Response:
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Eye Contact: Rinse cautiously with water for >15 mins.[2] Remove contact lenses.[2]
-
Spill: Neutralize with sodium bicarbonate before cleanup.[2] Do not absorb with combustible materials (paper).[2]
References
-
Leroux, F. R., et al. (2005).[2] The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[2][5] ChemMedChem.[2] (General reference on OCF3 properties).
Sources
- 1. 76437-40-6|2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzylbromide|BLD Pharm [bldpharm.com]
- 2. 2,6-Difluoro-3-(trifluoromethyl)benzyl bromide | 2149589-86-4 [sigmaaldrich.com]
- 3. 2,3-Difluoro-6-(trifluoromethoxy)benzyl bromide | 2244083-21-2 [chemicalbook.com]
- 4. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
